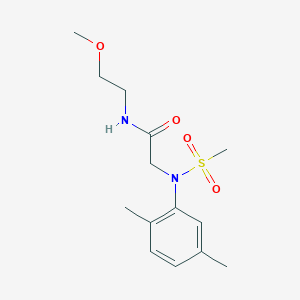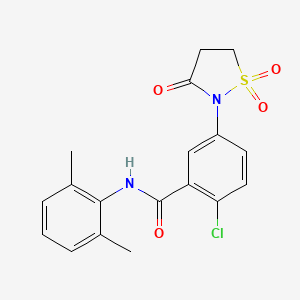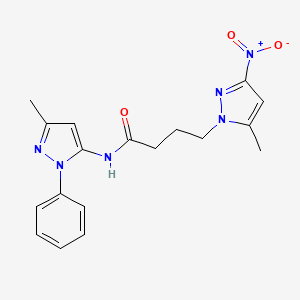
N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has gained significant attention in the scientific research community. DMG is a derivative of the amino acid glycine and is known for its potential therapeutic applications in various diseases.
Mechanism of Action
DMG is known to modulate the immune system by enhancing the production of cytokines and increasing the activity of natural killer cells. DMG also acts as an antioxidant and reduces oxidative stress. DMG has been shown to improve mitochondrial function and increase ATP production, leading to improved energy metabolism. DMG also modulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DMG has been shown to improve cognitive function in animal models and humans. DMG has also been shown to reduce inflammation and oxidative stress in various diseases. DMG has been studied for its potential use in cancer treatment as an adjuvant therapy. DMG has also been shown to improve athletic performance and reduce fatigue.
Advantages and Limitations for Lab Experiments
DMG is readily available and can be synthesized in large quantities. DMG is stable and can be easily stored. DMG is also relatively safe and has low toxicity. However, DMG has poor solubility in water, which can limit its use in certain experiments. DMG also has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for DMG research. DMG can be studied for its potential use in the treatment of autoimmune disorders and neurological disorders. DMG can also be studied for its potential use in improving mitochondrial function and energy metabolism in various diseases. DMG can also be studied for its potential use in improving athletic performance and reducing fatigue. Further research is needed to understand the mechanism of action of DMG and its potential therapeutic applications in various diseases.
Conclusion:
DMG is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications in various diseases. DMG has been extensively studied for its immune-modulating, antioxidant, and cognitive-enhancing properties. DMG has also been studied for its potential use as an adjuvant therapy in cancer treatment. DMG has several advantages and limitations for lab experiments, and there are several future directions for DMG research. Further research is needed to understand the mechanism of action of DMG and its potential therapeutic applications in various diseases.
Synthesis Methods
DMG can be synthesized through a multi-step process starting with the reaction of glycine with 2,5-dimethylphenyl isocyanate to form N~2~-(2,5-dimethylphenyl)glycinamide. This compound is then reacted with 2-methoxyethylamine and methylsulfonyl chloride to obtain DMG.
Scientific Research Applications
DMG has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurological disorders. DMG has been shown to enhance the immune system, improve cognitive function, and reduce inflammation. DMG has also been studied for its potential use as an adjuvant therapy in cancer treatment.
properties
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-5-6-12(2)13(9-11)16(21(4,18)19)10-14(17)15-7-8-20-3/h5-6,9H,7-8,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCJJMPRUCOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)

![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)

![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)
![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)
![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)